1-[(3-Bromo-4-methoxyphenyl)methyl]azocane
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Overview
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]azocane is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]azocane typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzyl chloride and azocane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3-bromo-4-methoxybenzyl chloride is reacted with azocane under reflux conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-methoxyphenyl)methyl]azocane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The azocane ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2).
Major Products:
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced azocane derivatives.
Scientific Research Applications
1-[(3-Bromo-4-methoxyphenyl)methyl]azocane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]azocane involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-[(3-Bromo-4-methoxyphenyl)methyl]piperazine
- 1-[(3-Bromo-4-methoxyphenyl)methyl]morpholine
- 1-[(3-Bromo-4-methoxyphenyl)methyl]pyrrolidine
Comparison: 1-[(3-Bromo-4-methoxyphenyl)methyl]azocane is unique due to the presence of the azocane ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]azocane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-18-15-8-7-13(11-14(15)16)12-17-9-5-3-2-4-6-10-17/h7-8,11H,2-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGBDRZEYIIHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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